molecular formula C14H17ClN2O B3843995 2-(2-chlorophenyl)-1-hydroxy-7a-methyl-4,5,6,7-tetrahydro-2H-benzimidazole

2-(2-chlorophenyl)-1-hydroxy-7a-methyl-4,5,6,7-tetrahydro-2H-benzimidazole

Cat. No.: B3843995
M. Wt: 264.75 g/mol
InChI Key: SLUSRXYCPIBMIJ-UHFFFAOYSA-N
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Description

2-(2-chlorophenyl)-1-hydroxy-7a-methyl-4,5,6,7-tetrahydro-2H-benzimidazole is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenyl)-1-hydroxy-7a-methyl-4,5,6,7-tetrahydro-2H-benzimidazole typically involves multiple steps. One common method starts with the reaction of 2-chlorophenyl magnesium bromide with a suitable precursor, followed by cyclization and reduction steps. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yields and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. The choice of solvents, catalysts, and purification methods are optimized to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorophenyl)-1-hydroxy-7a-methyl-4,5,6,7-tetrahydro-2H-benzimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce a variety of functionalized benzimidazole derivatives .

Scientific Research Applications

2-(2-chlorophenyl)-1-hydroxy-7a-methyl-4,5,6,7-tetrahydro-2H-benzimidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-chlorophenyl)-1-hydroxy-7a-methyl-4,5,6,7-tetrahydro-2H-benzimidazole involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(2-chlorophenyl)-1-hydroxy-7a-methyl-4,5,6,7-tetrahydro-2H-benzimidazole apart is its unique combination of a chlorophenyl group and a hydroxy group, which can confer distinct biological activities and chemical reactivity. This makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

2-(2-chlorophenyl)-1-hydroxy-7a-methyl-4,5,6,7-tetrahydro-2H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2O/c1-14-9-5-4-8-12(14)16-13(17(14)18)10-6-2-3-7-11(10)15/h2-3,6-7,13,18H,4-5,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLUSRXYCPIBMIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCCCC1=NC(N2O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-chlorophenyl)-1-hydroxy-7a-methyl-4,5,6,7-tetrahydro-2H-benzimidazole
Reactant of Route 2
2-(2-chlorophenyl)-1-hydroxy-7a-methyl-4,5,6,7-tetrahydro-2H-benzimidazole
Reactant of Route 3
2-(2-chlorophenyl)-1-hydroxy-7a-methyl-4,5,6,7-tetrahydro-2H-benzimidazole
Reactant of Route 4
2-(2-chlorophenyl)-1-hydroxy-7a-methyl-4,5,6,7-tetrahydro-2H-benzimidazole
Reactant of Route 5
2-(2-chlorophenyl)-1-hydroxy-7a-methyl-4,5,6,7-tetrahydro-2H-benzimidazole
Reactant of Route 6
2-(2-chlorophenyl)-1-hydroxy-7a-methyl-4,5,6,7-tetrahydro-2H-benzimidazole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.